molecular formula C11H14ClNO B1371551 1-(4-Chlorobenzyl)pyrrolidin-3-ol CAS No. 415946-61-1

1-(4-Chlorobenzyl)pyrrolidin-3-ol

Cat. No.: B1371551
CAS No.: 415946-61-1
M. Wt: 211.69 g/mol
InChI Key: NVBPYTSZAGPUJC-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 . The IUPAC name for this compound is 1-(4-chlorobenzyl)-3-pyrrolidinol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the current data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The compound “this compound” is expected to be sealed in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

Applications in Organic Synthesis and Medicinal Chemistry

1-(4-Chlorobenzyl)pyrrolidin-3-ol has been explored in various scientific research contexts, particularly in organic synthesis and medicinal chemistry. The compound has shown potential in the synthesis of intercalating nucleic acids (INAs), with the incorporation of an azasugar moiety into oligodeoxynucleotides inducing a slight destabilization of INA-DNA duplexes. This finding suggests its utility in nucleic acid research and potential therapeutic applications (Filichev & Pedersen, 2003).

Role in Cycloaddition Reactions

The compound has been investigated in the context of cycloaddition reactions, which are fundamental in the synthesis of various organic compounds. Research has shown that pyrrolidines, including derivatives of this compound, can be synthesized through [3+2] cycloaddition, leading to compounds with potential applications in industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Inhibition of Heme Oxygenase-2 Activity

Another significant application of this compound is in the selective inhibition of heme oxygenase-2 activity. Analogues of this compound, such as clemizole, have been synthesized and evaluated as inhibitors, demonstrating potent and selective inhibition of the HO-2 isozyme. This research opens avenues for potential pharmacological and therapeutic applications, especially in targeting specific enzymes (Vlahakis et al., 2013).

Use in NMR Spectroscopy and Organocatalysis

This compound derivatives have been utilized in nuclear magnetic resonance (NMR) spectroscopy studies, aiding in understanding the structural and mechanistic aspects of chemical reactions. These studies contribute to the broader field of organocatalysis, which is pivotal in the development of asymmetric synthesis methods (Yan-fang, 2008).

Mechanism of Action

The mechanism of action for “1-(4-Chlorobenzyl)pyrrolidin-3-ol” is not specified in the available data. The mechanism of action would depend on the specific biological or chemical process in which the compound is involved .

Safety and Hazards

The compound is classified under the GHS07 category, with a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Future Directions

The future directions for the use and study of “1-(4-Chlorobenzyl)pyrrolidin-3-ol” are not specified in the available data. The potential applications and research directions would depend on the properties of the compound and the specific field of study .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPYTSZAGPUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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